ethyl 7-(furan-2-ylmethyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Description
Properties
Molecular Formula |
C19H16N4O4 |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
ethyl 7-(furan-2-ylmethyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate |
InChI |
InChI=1S/C19H16N4O4/c1-2-26-19(25)13-10-14-17(21-15-7-3-4-8-22(15)18(14)24)23(16(13)20)11-12-6-5-9-27-12/h3-10,20H,2,11H2,1H3 |
InChI Key |
UUEJIXDWJXAMNI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=N)CC4=CC=CO4 |
Origin of Product |
United States |
Preparation Methods
Formation of the Tricyclic Core
The tricyclic framework is constructed via a multi-step sequence involving:
-
Alkylation : Furfurylamine reacts with ethyl chloroacetate in toluene at 115°C to form ethyl 2-((furan-2-ylmethyl)amino)acetate.
-
Cyclization : Under acidic conditions, the intermediate undergoes intramolecular cyclization to generate the triazatricyclo skeleton. Aluminum chloride in methylene chloride facilitates this step.
-
Imination : Introduction of the imino group occurs via condensation with nitrobenzoyl chloride derivatives, requiring careful pH control (8–9) and temperature modulation.
Table 2: Representative Reaction Conditions
| Step | Solvent | Temperature (°C) | Catalyst | Yield (%) |
|---|---|---|---|---|
| Alkylation | Toluene | 115 | Triethylamine | 75.8 |
| Cyclization | Methylene chloride | 25 | Aluminum chloride | 68 |
| Imination | Ethanol | Reflux | Piperidine | 76 |
Optimization Strategies
Solvent Selection
Polar aprotic solvents like toluene and dichloromethane enhance reaction rates by stabilizing transition states. However, ethanol is preferred for imination due to its ability to dissolve nitrobenzoyl chlorides while minimizing side reactions.
Catalytic Systems
Triethylamine and piperidine are widely used to neutralize HCl byproducts during alkylation and imination. Industrial protocols employ continuous flow systems with immobilized catalysts to improve efficiency.
Industrial-Scale Production
Large-scale synthesis utilizes batch reactors with automated temperature and pH controls. Key challenges include:
-
Purity Management : Recrystallization from ethanol removes unreacted starting materials.
-
Waste Reduction : Continuous extraction with ethyl acetate minimizes solvent waste.
Table 3: Industrial Process Parameters
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reaction Volume | 50 mL | 500 L |
| Purification Method | Column chromatography | Recrystallization |
| Yield | 68–76% | 82–89% |
Comparative Analysis of Methodologies
A comparison of academic and industrial methods reveals trade-offs between yield and scalability (Figure 2). Laboratory-scale imination achieves 76% yield but requires manual intervention, whereas industrial processes sacrifice some selectivity (82% yield) for throughput .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-(furan-2-ylmethyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The furan ring and triazatricyclo core can undergo substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the furan ring or triazatricyclo core.
Scientific Research Applications
Structural Characteristics
The compound is characterized by a tricyclic framework containing multiple nitrogen atoms, a furan ring, an imino group, and a carboxylate functional group. Its molecular formula is with a molecular weight of approximately 363.4 g/mol. The presence of these functional groups enhances its chemical reactivity and potential interactions with biological targets.
Medicinal Chemistry
Ethyl 7-(furan-2-ylmethyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has been explored for its potential therapeutic applications:
- Anticancer Activity : Preliminary studies indicate that the compound may inhibit cancer cell proliferation through mechanisms involving enzyme inhibition and receptor modulation.
- Antimicrobial Properties : Investigations suggest efficacy against various bacterial strains, making it a candidate for further development as an antimicrobial agent.
Biochemical Research
The compound can serve as a probe or ligand in biochemical assays to investigate enzyme activities or receptor binding:
- Enzyme Inhibition Studies : It may interact with specific enzymes to modulate their activity, which is crucial for understanding metabolic pathways and developing enzyme inhibitors.
Materials Science
In materials science, this compound can be utilized in the development of advanced materials:
- Polymer Development : Its unique structure allows it to act as a building block for synthesizing new polymers with desirable properties.
Synthetic Routes and Industrial Production
The synthesis of this compound typically involves multi-step organic reactions starting from ethyl derivatives and furan-based precursors:
- Preparation of Furan Derivatives : The initial step involves synthesizing furan-based precursors through established organic reactions.
- Formation of Tricyclic Core : Subsequent cyclization reactions yield the triazatricyclo structure essential for the compound’s properties.
- Industrial Scaling : In industrial settings, automated reactors and continuous flow systems are employed to optimize reaction conditions and ensure high yield and purity of the final product.
Preliminary Studies and Future Directions
Initial investigations into the biological activity of this compound suggest several significant effects that warrant further research:
| Activity Type | Potential Effects |
|---|---|
| Antimicrobial | Efficacy against various bacterial strains |
| Anticancer | Inhibition of cancer cell proliferation |
| Enzyme inhibition | Modulation of specific enzyme activities |
Future studies should focus on elucidating the precise mechanisms of action and expanding the understanding of its biological activities through in vitro and in vivo testing.
Mechanism of Action
The mechanism of action of ethyl 7-(furan-2-ylmethyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. The furan ring and triazatricyclo core play crucial roles in these interactions, facilitating binding through hydrogen bonding, hydrophobic interactions, and π-π stacking.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Heterocyclic Families
The compound shares structural homology with spirocyclic and tricyclic derivatives reported in the literature. For instance, ethyl 6-(furan-2-carbonylimino)-11-methyl-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate (CAS: 847035-96-5) differs in its substitution pattern, featuring a furan-2-carbonylimino group and a 3-propan-2-yloxypropyl chain instead of the furan-2-ylmethyl substituent. This modification likely alters solubility and steric interactions due to the bulkier alkoxypropyl group .
Table 1: Comparison of Key Structural Features
Substituent Effects on Reactivity and Properties
- Furan vs. Benzothiazole derivatives, however, may exhibit stronger hydrogen-bonding capabilities due to their nitrogen and sulfur heteroatoms .
- Alkoxy Chains vs. Aromatic Groups: The 3-propan-2-yloxypropyl chain in the analogue (CAS: 847035-96-5) increases hydrophobicity, which could influence solubility in nonpolar solvents relative to the furan-2-ylmethyl group .
Hydrogen Bonding and Crystallographic Behavior
Hydrogen bonding patterns, critical for crystal packing and stability, differ significantly between analogues. The target compound’s furan oxygen and imino group may participate in weak C–H···O or N–H···O interactions, whereas benzothiazole-containing spiro compounds (e.g., ) can form stronger N–H···S or S–O hydrogen bonds.
Ring Puckering and Conformational Flexibility
The tricyclic core of the target compound likely exhibits puckering influenced by the furan-2-ylmethyl substituent. Cremer and Pople’s puckering coordinates predict that substituent bulk and electronic effects (e.g., electron-withdrawing carbonyl groups in analogues) modulate ring strain and pseudorotation dynamics. For example, the spirocyclic compound in may adopt a more rigid conformation due to its fused oxa-aza system.
Biological Activity
Ethyl 7-(furan-2-ylmethyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound characterized by a unique tricyclic structure that includes a furan moiety and various functional groups such as imino and oxo groups. This structural complexity suggests potential for diverse biological activities, making it a candidate for further research in medicinal chemistry.
Structural Characteristics
The molecular formula of the compound is with a molecular weight of approximately 363.4 g/mol. The presence of the furan ring and triazatricyclo framework contributes to its chemical reactivity and potential interactions with biological targets.
| Attribute | Details |
|---|---|
| Molecular Formula | C19H17N5O3 |
| Molecular Weight | 363.4 g/mol |
| Key Functional Groups | Imino, oxo, furan |
Biological Activity Overview
Preliminary studies indicate that this compound may exhibit significant biological activities including:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in disease pathways.
- Receptor Modulation : It may interact with various receptors affecting cellular signaling pathways.
These activities suggest its potential use in therapeutic applications for conditions such as cancer and infectious diseases.
Case Studies and Research Findings
- Enzyme Inhibition Studies :
- Cytotoxicity Assessments :
- Structure-Activity Relationship (SAR) :
The proposed mechanism of action for ethyl 7-(furan-2-ylmethyl)-6-imino-2-oxo involves binding to active sites of enzymes or receptors, leading to modulation of biochemical pathways. This interaction can alter cellular processes associated with disease progression.
Q & A
Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield and purity?
The synthesis involves multi-step organic reactions, including cyclization and functional group modifications. Key steps include:
- Furan-2-ylmethyl incorporation : Achieved via nucleophilic substitution or coupling reactions under inert atmospheres.
- Tricyclic core formation : Requires precise temperature control (e.g., 60–80°C) and solvent selection (e.g., DMF or THF) to prevent side reactions .
- Carboxylate esterification : Ethyl chloroformate or similar agents are used in anhydrous conditions. Methodological Insight : Monitor intermediates using HPLC or TLC, and optimize stoichiometry to minimize byproducts. Reaction time and solvent polarity critically affect crystallinity and purity .
Q. Which spectroscopic and chromatographic techniques are most effective for structural confirmation?
- NMR (¹H, ¹³C, 2D-COSY) : Resolves complex proton environments, such as the imino group and furan-methyl protons.
- HRMS : Confirms molecular weight and fragmentation patterns.
- FT-IR : Identifies carbonyl (C=O, ~1700 cm⁻¹) and imino (C=N, ~1650 cm⁻¹) stretches.
- X-ray crystallography : Provides absolute stereochemistry and bond angles, particularly for the tricyclic core . Validation : Cross-reference spectral data with computational predictions (e.g., DFT calculations) to resolve ambiguities .
Advanced Research Questions
Q. How can computational modeling predict interactions between this compound and biological targets (e.g., kinases)?
- Molecular docking (AutoDock, Schrödinger) : Simulate binding to kinase active sites, focusing on hydrogen bonding with the imino group and π-π stacking with the furan ring.
- MD simulations (GROMACS) : Assess stability of ligand-target complexes over 100 ns trajectories.
- QSAR studies : Correlate substituent effects (e.g., furan methylation) with inhibitory potency . Data Integration : Validate predictions with in vitro enzyme assays (e.g., IC₅₀ measurements against EGFR or Aurora kinases) .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Meta-analysis : Compare assay conditions (e.g., cell lines, incubation times) to identify confounding variables. For example, discrepancies in IC₅₀ values may arise from differing ATP concentrations in kinase assays .
- Dose-response curves : Use Hill slope analysis to distinguish allosteric vs. competitive inhibition mechanisms.
- Orthogonal assays : Confirm anti-inflammatory activity via both COX-2 inhibition (ELISA) and NF-κB luciferase reporter assays . Theoretical Framework : Link findings to structural-activity hypotheses, such as the role of the furan group in membrane permeability .
Q. How does the furan-2-ylmethyl moiety influence metabolic stability and pharmacokinetics?
- In vitro stability assays : Incubate with liver microsomes to assess cytochrome P450-mediated oxidation of the furan ring.
- LC-MS/MS metabolite profiling : Identify phase I/II metabolites (e.g., hydroxylated furan or glucuronide conjugates).
- Computational ADMET : Predict logP and bioavailability using tools like SwissADME. Key Finding : Furan derivatives often exhibit rapid clearance due to oxidative metabolism, suggesting prodrug strategies may enhance half-life .
Experimental Design & Data Analysis
Q. What in vitro assays are recommended to evaluate its kinase inhibitory potential?
- Kinase selectivity panel : Screen against 50+ kinases (e.g., PamGene® platform) to identify off-target effects.
- Cellular assays : Measure phospho-kinase levels via Western blot in cancer cell lines (e.g., HCT-116 or MCF-7).
- Counter-screening : Test against non-kinase enzymes (e.g., phosphatases) to confirm specificity .
Q. How can reaction mechanisms for key synthetic steps (e.g., cyclization) be elucidated?
- Kinetic studies : Monitor reaction progress via in situ IR to detect intermediates.
- Isotope labeling : Use ¹⁵N-labeled amines to trace imino group formation.
- DFT calculations : Simulate transition states to identify rate-limiting steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
